Phenyl(2-phenylhydrazinylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-phenylhydrazinylidene)acetonitrile is an organic compound with a complex structure that includes both phenyl and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenylhydrazinylidene)acetonitrile typically involves the condensation of phenylhydrazine with an appropriate nitrile compound. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl(2-phenylhydrazinylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenylhydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl(2-phenylhydrazinylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl(2-phenylhydrazinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Phenyl(2-phenylhydrazinylidene)acetonitrile can be compared with other similar compounds such as:
Phenylhydrazine: Shares the hydrazine group but lacks the nitrile functionality.
Benzyl cyanide: Contains the nitrile group but lacks the hydrazinylidene moiety.
Phenylacetonitrile: Similar structure but without the hydrazinylidene group.
Uniqueness: The presence of both phenyl and hydrazinylidene groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
41783-79-3 |
---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-anilinobenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H11N3/c15-11-14(12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H |
InChI Key |
ILCWBHVGJXBWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.